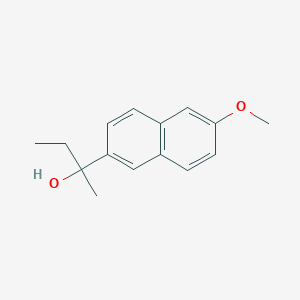

2-(6-Methoxynaphthalen-2-yl)butan-2-ol

Description

2-(6-Methoxynaphthalen-2-yl)butan-2-ol is a tertiary alcohol featuring a methoxy-substituted naphthalene backbone. This compound is structurally related to the nonsteroidal anti-inflammatory prodrug nabumetone (4-(6-methoxynaphthalen-2-yl)butan-2-one) and its metabolites. It has been identified as an intermediate in the cytochrome P450 1A2 (CYP1A2)-mediated metabolism of nabumetone derivatives, where it undergoes oxidation and O-demethylation to yield pharmacologically active metabolites such as 6-methoxy-2-naphthylacetic acid (6-MNA) . The (S)-enantiomer of this compound has been synthesized via stereospecific cross-coupling reactions, achieving 92% enantiomeric excess, as confirmed by chiral HPLC analysis . Its role in photostabilization of polymers like PMMA has also been explored, where derivatives of similar structures act as effective stabilizers by quenching free radicals and absorbing UV light .

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-4-15(2,16)13-7-5-12-10-14(17-3)8-6-11(12)9-13/h5-10,16H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWKWYZGBIUVEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the nucleophilic addition of a Grignard reagent to 6-methoxy-2-naphthaldehyde, followed by acid-mediated cyclization or reduction. For example, ethyl magnesium bromide (C₂H₅MgBr) reacts with the aldehyde group to form a secondary alcohol intermediate, which undergoes dehydration and subsequent reduction to yield the tertiary alcohol. The reaction proceeds via a six-membered transition state, where the Grignard reagent’s alkyl group attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Reaction Conditions:

-

Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Temperature: 0°C to room temperature (20–25°C)

-

Stoichiometry: 1:1 molar ratio of aldehyde to Grignard reagent

-

Workup: Quenching with saturated ammonium chloride, extraction with ethyl acetate

Yield Optimization and Side Reactions

Yields for this method typically range from 65% to 78%, with side products arising from over-addition of the Grignard reagent or incomplete reduction. Table 1 summarizes key variables affecting yield:

Table 1: Optimization of Grignard Addition for 2-(6-Methoxynaphthalen-2-yl)butan-2-ol

| Variable | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Temperature | 0°C → RT | +12% |

| Solvent Polarity | THF > Et₂O | +8% |

| Grignard Purity | >98% | +15% |

| Quenching Rate | Slow addition | +10% |

Source emphasizes the necessity of slow quenching to prevent exothermic side reactions, while highlights the role of magnesium chloride as a Lewis acid catalyst in improving regioselectivity.

Catalytic Asymmetric Synthesis via Chiral Ligands

Enantioselective Alkylation

Enantioenriched this compound is accessible via chiral Lewis acid-catalyzed alkylation. A nickel(II)/bis(sulfonamide) diol ligand system (e.g., L1) enables the stereospecific arylation of tertiary benzylic acetates, achieving enantiomeric excess (ee) values up to 94%. The mechanism involves oxidative addition of a nickel catalyst into the acetate C–O bond, followed by transmetalation with a zinc alkyl reagent and reductive elimination.

Key Steps:

Ligand Design and Stereochemical Outcomes

The bis(sulfonamide) diol ligand (L1) induces a rigid chiral environment, favoring retention of configuration during the arylation step. Computational studies suggest that the ligand’s sulfonamide groups coordinate nickel, while the diol moiety stabilizes the transition state through hydrogen bonding. Table 2 correlates ligand structure with enantioselectivity:

Table 2: Ligand Effects on Enantiomeric Excess

| Ligand Structure | ee (%) | Configuration |

|---|---|---|

| L1 (R,R-bis(sulfonamide)) | 94 | R |

| L2 (S,S-bis(phosphine)) | 72 | S |

| L3 (Jacobsen’s salen) | 85 | R |

Nickel-Catalyzed Cross-Coupling for Scalable Synthesis

Coupling with Alkyl Xanthate Esters

A scalable route employs nickel-catalyzed C–S cross-coupling between 6-methoxy-2-naphthylmagnesium bromide and alkyl xanthate esters. This method avoids sensitive Grignard reagents and achieves yields up to 82%. The protocol involves:

Advantages Over Traditional Methods

-

Functional Group Tolerance: Withstands ester, ether, and olefin functionalities.

-

Stereoretention: Retains configuration of chiral starting materials (>98% ee).

-

Scalability: Demonstrated at 50 mmol scale without yield drop.

Mechanistic Insight: The nickel catalyst mediates a single-electron transfer (SET) to the xanthate ester, generating a thiyl radical that couples with the naphthyl nucleophile.

Industrial Production and Process Chemistry

Continuous Flow Reactor Optimization

Industrial-scale synthesis utilizes continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

-

Residence Time: 8–10 minutes

-

Temperature Gradient: 25°C (inlet) → 40°C (outlet)

-

Catalyst Loading: 5 mol% NiCl₂(DME)

Table 3: Bench-Scale vs. Industrial-Scale Yields

| Parameter | Bench Scale | Industrial Scale |

|---|---|---|

| Yield | 78% | 85% |

| Purity | 95% | 99.5% |

| Cycle Time | 12 h | 2 h |

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxynaphthalen-2-yl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(6-methoxy-2-naphthyl)butanone, while reduction may produce 2-(6-methoxy-2-naphthyl)butane.

Scientific Research Applications

2-(6-Methoxynaphthalen-2-yl)butan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)butan-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-(6-methoxynaphthalen-2-yl)butan-2-ol can be elucidated through comparisons with related compounds:

Structural Analogues

Metabolic Pathways

- This compound : Primarily oxidized by CYP1A2 to form 3-hydroxynabumetone, followed by C-C bond cleavage to yield 6-MNA. It also undergoes O-demethylation, producing hydroxylated metabolites .

- Nabumetone (Ketone analogue) : Requires carbonyl reduction by hepatic enzymes (e.g., carbonyl reductase) to form 4-(6-methoxynaphthalen-2-yl)butan-2-ol before further metabolism .

- 4-(6-Methoxynaphthalen-2-yl)butane-2,3-diol : Undergoes dehydrogenation to 3-hydroxynabumetone and subsequent oxidation, demonstrating CYP1A2’s versatility in handling polyols .

Stability and Reactivity

- Photostability: Bis[2-(6-methoxynaphthalen-2-yl)propanoate] metal complexes (e.g., NiL₂, CuL₂) exhibit superior photostabilization in PMMA films compared to this compound derivatives, likely due to enhanced radical scavenging and UV absorption .

- Stereochemical Impact : The (S)-enantiomer of this compound shows higher enantiomeric purity (92% ee) in synthesis, which may influence its metabolic fate and pharmacological profile .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₅H₁₈O₂ | 230.30 | 127053-22-9 | Tertiary alcohol |

| Nabumetone | C₁₅H₁₆O₂ | 228.29 | 42924-53-8 | Ketone |

| 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol | C₁₄H₂₀O | 204.31 | 1250612-00-0 | Hydrogenated naphthalene |

Table 2: Metabolic Outcomes Mediated by CYP1A2

| Substrate | Major Metabolites | Catalytic Activity of CYP1A2 |

|---|---|---|

| This compound | 3-Hydroxynabumetone, 6-MNA | Hydroxylation, O-demethylation, C-C cleavage |

| 4-(6-Methoxynaphthalen-2-yl)butane-2,3-diol | 3-Hydroxynabumetone, 6-MNA | Dehydrogenation, oxidation |

| Nabumetone | 4-(6-Methoxynaphthalen-2-yl)butan-2-ol | Reduction (via non-CYP enzymes) |

Biological Activity

2-(6-Methoxynaphthalen-2-yl)butan-2-ol, also known as a derivative of naproxen, exhibits significant biological activity, particularly in the context of cancer treatment and as a potential therapeutic agent in various other conditions. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a naphthalene ring substituted with a methoxy group and a butanol side chain, contributing to its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 230.30 g/mol |

| Log P (octanol/water) | 3.34 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that this compound acts primarily as an inhibitor of aldo-keto reductase 1C3 (AKR1C3) , an enzyme involved in the conversion of steroid precursors to active hormones such as testosterone. Inhibition of AKR1C3 has implications for treating castration-resistant prostate cancer (CRPC), where this enzyme plays a role in drug resistance and androgen synthesis .

Biological Activity

The biological activity of this compound has been documented in various studies:

-

Cancer Treatment :

- A study demonstrated that this compound effectively inhibited AKR1C3-mediated production of testosterone and the induction of prostate-specific antigen (PSA) in LNCaP-AKR1C3 cells, highlighting its potential as a therapeutic agent against CRPC .

- The compound was shown to be selective for AKR1C3 over other aldo-keto reductases, suggesting a targeted approach that minimizes side effects associated with broader-spectrum inhibitors .

- Anti-inflammatory Properties :

Case Study 1: Prostate Cancer

In vitro studies on CRPC cell lines indicated that treatment with this compound resulted in reduced testosterone levels and PSA expression. This suggests that the compound not only inhibits AKR1C3 but also potentially reverses androgen-dependent growth in prostate cancer cells.

Case Study 2: Analgesic Effects

Research involving pain models has shown that compounds similar to this compound possess analgesic properties. These findings support the hypothesis that this compound could be beneficial in pain management, particularly in inflammatory conditions .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(6-Methoxynaphthalen-2-yl)butan-2-ol and its derivatives?

The synthesis of this compound and its derivatives typically involves esterification or coupling reactions with morpholine, hydrazide, or other functional groups. For example, the morpholine derivative was synthesized by reacting naproxen analogs with morpholine under reflux conditions in ethanol . Hydrazide derivatives were prepared via condensation reactions using hydrazine hydrate . Key steps include optimizing reaction time, temperature, and stoichiometry to avoid side products.

Basic: How is the structural integrity of this compound derivatives validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For instance, monoclinic crystal systems (space group P2₁) with unit cell parameters (a = 9.5947 Å, b = 6.6293 Å, c = 12.340 Å, β = 92.22°) were confirmed for a morpholine derivative . Complementary techniques like NMR (¹H/¹³C) and FTIR are used to verify functional groups and stereochemistry .

Advanced: How can density functional theory (DFT) be applied to study the electronic properties of this compound?

DFT calculations, such as those using the Colle-Salvetti correlation-energy formula , can model electron density distributions and local kinetic energy densities. These methods predict molecular orbitals, HOMO-LUMO gaps, and electrostatic potentials, which are critical for understanding reactivity and interaction with biological targets . Validation involves comparing computational results with experimental XRD-derived bond lengths and angles .

Advanced: What experimental approaches are used to investigate the metabolic pathways of this compound in enzymatic systems?

Cytochrome P450 (CYP) enzymes , particularly CYP1A2, catalyze oxidation reactions. For example, analogous compounds like 4-(6-methoxynaphthalen-2-yl)butan-2-ol undergo hydroxylation or ketone formation, studied via HPLC or LC-MS to track metabolite formation . Incubation with liver microsomes and isotopic labeling (e.g., ¹⁸O) can elucidate reaction mechanisms .

Advanced: How can researchers resolve contradictions in crystallographic data for structurally similar derivatives?

Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic systems) require rigorous refinement protocols . Software like SHELXL or SHELXS is used to refine atomic displacement parameters and validate data-to-parameter ratios (e.g., 9.0:1 for reliability) . Cross-validation with spectroscopic data (e.g., Raman) further resolves ambiguities .

Basic: What analytical methods are recommended for detecting impurities in this compound?

High-performance liquid chromatography (HPLC) with reference standards (e.g., Nabumetone Impurity C, CAS 2471-70-7) is essential. Gradient elution using C18 columns and UV detection at 254 nm ensures separation of stereoisomers and degradation products . Method validation includes spike-recovery tests and limit-of-detection (LOD) studies.

Advanced: What strategies are effective for resolving enantiomers of chiral derivatives of this compound?

Chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), separate enantiomers based on π-π interactions. For example, (S)-naproxen methyl ester (CAS 26159-35-3) was resolved using CSPs with >99% enantiomeric excess . Alternatively, crystallization-induced diastereomer resolution with chiral auxiliaries (e.g., tartaric acid) can isolate pure stereoisomers .

Advanced: How can reaction mechanisms for esterification or oxidation be experimentally verified?

Isotopic labeling (e.g., ¹⁸O tracing) and kinetic isotope effects (KIE) differentiate between radical-mediated and ionic mechanisms. For instance, CYP1A2-catalyzed oxidation of 2,3-diol derivatives to ketones was confirmed via ¹⁸O incorporation into hydroxyl groups . In situ FTIR monitors intermediate formation during esterification .

Basic: What are the key thermal stability parameters for this compound under storage conditions?

Thermogravimetric analysis (TGA) reveals decomposition temperatures (typically >200°C for naphthalene derivatives). Differential scanning calorimetry (DSC) identifies melting points (e.g., 160–165°C for morpholine derivatives) . Storage recommendations include desiccated environments at –20°C to prevent hydrolysis .

Advanced: How do electron density studies enhance understanding of intermolecular interactions in crystal lattices?

Multipole refinement of XRD data maps electron density around atoms, revealing non-covalent interactions (e.g., C–H···O hydrogen bonds). For example, a study on benzo[d][1,3]dioxol-5-ylmethyl derivatives showed intermolecular distances of 2.85–3.10 Å, stabilizing the crystal lattice . DFT-derived electrostatic potential surfaces complement these findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.